molecular formula C18H17BrN4O4 B298445 (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

Cat. No. B298445
M. Wt: 433.3 g/mol
InChI Key: YCURIOLCLCYWKZ-WNFQYIGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid, also known as BCPA, is a chemical compound that has been extensively studied in scientific research. BCPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have potential therapeutic applications in a variety of diseases.

Mechanism of Action

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid is a potent inhibitor of the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid increases the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
Biochemical and physiological effects:
(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid in lab experiments is that it is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation is that (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid. One area of interest is the potential use of (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid in the treatment of addiction. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential than (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid.

Synthesis Methods

The synthesis of (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid involves several steps, including the reaction of 2-bromo-4-nitrophenol with 2-amino-3-cyano-4-(methoxymethyl)-6-methylpyridine to form 2-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenol. This compound is then reacted with chloroacetic acid to form (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid.

Scientific Research Applications

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. (2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

Product Name

(2-Bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}phenoxy)acetic acid

Molecular Formula

C18H17BrN4O4

Molecular Weight

433.3 g/mol

IUPAC Name

2-[2-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H17BrN4O4/c1-11-5-13(9-26-2)14(7-20)18(22-11)23-21-8-12-3-4-16(15(19)6-12)27-10-17(24)25/h3-6,8H,9-10H2,1-2H3,(H,22,23)(H,24,25)/b21-8-

InChI Key

YCURIOLCLCYWKZ-WNFQYIGGSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2)OCC(=O)O)Br)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2)OCC(=O)O)Br

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2)OCC(=O)O)Br)C#N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.